N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Description
The compound N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide features a 1H-imidazole core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a phenyl group. A sulfanylacetamide side chain at position 4 is further modified with a furan-2-ylmethyl group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-18-11-9-17(10-12-18)22-25-21(16-6-3-2-4-7-16)23(26-22)30-15-20(27)24-14-19-8-5-13-29-19/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVMIRPUIWBTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-(4-methoxyphenyl)-5-phenyl-1H-imidazole-4-thiol under appropriate conditions to form the desired acetamide. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted furan and imidazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development. Studies have shown that it exhibits antimicrobial and anticancer activities.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazole-Based Derivatives
N-(4-Fluorophenyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide ()
- Structural Differences :
- The fluorophenyl group replaces the furan-2-ylmethyl moiety.
- The methoxyphenyl substituent is at position 3 instead of 4 on the imidazole.
- Positional isomerism of the methoxy group may alter steric interactions or metabolic stability .
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()
- Key Contrasts: A sulfinyl (S=O) group replaces the sulfanyl (S) linker, increasing polarity and hydrogen-bonding capacity.
- Pharmacokinetic Impact :
Triazole and Benzothiazole Analogs
VUAA-1 and OLC-12 ()
- Core Heterocycle : Triazole instead of imidazole.
- Functional Groups : Ethyl/isopropylphenyl and pyridyl substituents.
- Biological Relevance :
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ()
Sulfanylacetamide Derivatives with Varied Substituents
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides ()
- Key Features :
- Triazole core with a furan substituent.
- Substituents like fluorine, methoxy, or nitro on the phenyl ring.
- Biological Performance :
Cyazofamid ()
- Structure: Imidazole with sulfonamide and cyano groups.
- Cyazofamid’s agricultural fungicidal activity highlights the role of substituents in dictating target specificity .
Research Findings and Implications
- Physicochemical Properties :
- Anti-exudative activity in triazole analogs () implies that structural optimization of the target compound’s substituents could enhance therapeutic efficacy .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound?
The compound is synthesized via multi-step reactions involving:
- Imidazole core formation : Cyclization of precursors like 4-methoxyphenyl and phenyl-substituted glyoxals with thiourea derivatives under acidic conditions to form the 1H-imidazole scaffold .
- Sulfanyl-acetamide coupling : Reaction of the imidazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl-acetamide moiety .
- Furan-methyl functionalization : Substitution or alkylation reactions to attach the furan-2-ylmethyl group to the acetamide nitrogen . Key reagents include pyridine and zeolite catalysts for controlled reflux conditions .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR validate the presence of aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and sulfanyl linkages (δ ~4.2 ppm) .
- HPLC : Monitors reaction progress and ensures >95% purity by reverse-phase chromatography with UV detection at 254 nm .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak matching the theoretical mass (e.g., m/z 447.12 for C₂₄H₂₁N₃O₃S) .
Q. What initial biological screening models are used to evaluate its activity?
- Anti-exudative assays : Formalın-induced edema in rat paw models to measure inhibition of inflammation .
- Antimicrobial screening : Broth microdilution against Staphylococcus aureus and Escherichia coli to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalyst screening : Test zeolite (Y-H) vs. palladium catalysts for imidazole cyclization efficiency .
- Temperature control : Optimize reflux temperatures (e.g., 150°C vs. 120°C) to balance reaction rate and byproduct formation .
- Solvent selection : Compare polar aprotic solvents (DMF, DMSO) for sulfanyl-acetamide coupling efficiency .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Crystal twinning : Common in imidazole derivatives; use SHELXL for twin refinement with HKLF5 data .
- Disorder in flexible groups : Apply restraints to the furan-methyl or methoxyphenyl moieties during refinement .
- Data resolution : Collect high-resolution (<1.0 Å) datasets using synchrotron sources to resolve overlapping electron densities .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Substituent variation : Synthesize analogs with halogens (F, Cl) at the 4-methoxyphenyl group or methyl substitutions on the imidazole ring .
- Functional group swaps : Replace the sulfanyl group with sulfonyl or amine linkers to assess bioavailability changes .
- In vitro testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to correlate substituent effects with activity .
Q. How do stability studies under varying pH and temperature conditions inform formulation?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) and monitor decomposition via HPLC. Sulfanyl groups are prone to oxidation at pH > 10 .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C), guiding storage conditions .
Q. What computational methods predict target interactions and pharmacokinetics?
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 or EGFR kinases, focusing on hydrogen bonds with the acetamide and methoxyphenyl groups .
- ADMET prediction : SwissADME estimates logP (~3.2) and BBB permeability, highlighting moderate solubility limitations .
Contradiction Resolution & Methodological Insights
Q. How to resolve discrepancies in reported biological activity data?
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., NIH guidelines for anti-inflammatory testing) .
- Dose-response curves : Compare EC₅₀ values across studies to identify potency variations due to purity or assay conditions .
Q. Why do some analogs show reduced activity despite structural similarity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
